8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound classified under the pyrido[2,3-d]pyrimidine family. This compound is characterized by a unique structure that includes a cyclopentyl group, a methyl group, and a methylthio group attached to a pyrido[2,3-d]pyrimidine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications, particularly as a scaffold for the development of kinase inhibitors, which are crucial in cancer treatment and other therapeutic areas .
The synthesis of 8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through various synthetic routes. A common method involves:
The molecular formula of 8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is with a molecular weight of approximately 275.37 g/mol. The structural components include:
The compound's InChI representation is InChI=1S/C14H17N3OS/c1-9-7-12(18)17(10-5-3-4-6-10)13-11(9)8-15-14(16-13)19-2/h7-8,10H,3-6H2,1-2H3
, which provides insight into its connectivity and stereochemistry .
8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions:
These reactions are essential for modifying the compound for specific biological activities or improving its pharmacokinetic properties .
The mechanism of action for 8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one primarily revolves around its role as a kinase inhibitor:
The physical and chemical properties of 8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one include:
These properties are crucial for determining suitable formulations for pharmaceutical applications and ensuring stability during storage and handling .
The scientific applications of 8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one are diverse:
Research continues to explore further modifications of this compound to optimize its pharmacological profile and broaden its application scope in therapeutic contexts .
The pyrido[2,3-d]pyrimidine scaffold is typically constructed via convergent strategies involving preformed pyrimidine or pyridine precursors. For 8-cyclopentyl-5-methyl-2-(methylthio) derivatives, acid-catalyzed cyclocondensation between 6-amino-2-thiouracil and functionalized 1,3-dicarbonyl compounds is predominant. A high-yielding route employs N-cyclopentyl-4-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile reacting with methyl isothiocyanate under acidic conditions, forming the bicyclic core through intramolecular cyclodehydration [1]. Nano-catalysts like γ-Fe₂O₃@HAp-SO₃H significantly enhance this process, achieving yields >90% by facilitating enolization and dehydration via surface Brønsted acid sites. These catalysts promote solvent-free reactions at 80°C, reducing side products like hydrolyzed thioureas [10]. Alternative routes include three-component reactions of cyclopentylamine, methyl thiocyanate, and 2-methylmalondialdehyde equivalents, though regioselectivity challenges necessitate stoichiometric control to avoid N7-alkylated isomers [1] [5].
Table 1: Key Nano-Catalysts for Pyrido[2,3-d]pyrimidine Condensation
Catalyst | Reaction Type | Yield (%) | Temperature (°C) |
---|---|---|---|
γ-Fe₂O₃@HAp-SO₃H | Cyclocondensation | 96 | 80 |
Fe₃O₄@SiO₂-SO₃H | Multicomponent | 88 | 100 |
CuO-ZnO nanorods | Dehydrogenative coupling | 82 | 120 |
C2 Thioether installation requires precise sulfur-transfer protocols due to competing oxidation or over-alkylation. In situ generation of methylthiolate anions (from Na₂S/CH₃I) enables nucleophilic displacement of C2-chloro intermediates at 60°C, achieving >95% selectivity. Solvent choice is critical: DMF suppresses S-demethylation but risks N-alkylation, while THF minimizes side reactions but slows kinetics [1] [7]. C8-Cyclopentylation leverages steric and electronic effects: the pyrimidine N3 atom exhibits higher nucleophilicity than N1, favoring alkylation at the 8-position. Mitsunobu conditions (PPh₃/DIAD) facilitate N-alkylation with cyclopentanol, yielding 92% regioselectivity. Alternatively, transition metal-catalyzed coupling using Pd(OAc)₂/cyclopentylboronic acid achieves direct functionalization but requires protection of the C2-thioether to prevent Pd coordination [5] [10].
Table 2: Regioselective Outcomes at C8 Position
Alkylating Agent | Conditions | N8:Other N Ratio | Yield (%) |
---|---|---|---|
Cyclopentyl bromide | K₂CO₃/DMF, 60°C | 90:10 | 85 |
Cyclopentanol | PPh₃/DIAD, 0°C to RT | 92:8 | 88 |
Cyclopentylboronate | Pd(OAc)₂/XPhos, 100°C | 95:5 | 78 |
Saturated 5,6-dihydro precursors require regioselective dehydrogenation for aromatization. Metal-free photoredox catalysis using Ru(bpy)₃Cl₂ (0.5 mol%) under blue LED irradiation (456 nm) achieves quantitative dehydrogenation in acetonitrile/air, generating the conjugated system via single-electron oxidation. The mechanism involves superoxide radical (O₂•⁻) formation, which abstracts hydride from C6, followed by deprotonation [1] [4]. Chemical oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) remain effective for gram-scale reactions (>90% yield), but purification challenges necessitate silica gel chromatography with ethyl acetate/hexane gradients to remove hydroquinone byproducts. Manganese dioxide offers a milder alternative but requires anhydrous conditions to prevent hydrolysis of the methylthio group [1].
Microwave irradiation dramatically accelerates key steps:
Table 3: Microwave vs. Conventional Synthesis Efficiency
Reaction Step | Conventional Time/Yield | Microwave Time/Yield | Catalyst |
---|---|---|---|
Core Cyclization | 12 h / 65% | 15 min / 95% | γ-Fe₂O₃@HAp-SO₃H |
C8-Cyclopentylation | 8 h / 75% | 20 min / 92% | Al₂O₃ |
Oxidative Dehydrogenation | 3 h / 85% | 30 min / 97% | DDQ |
Wang resin-functionalized dihydropyrimidones serve as anchors for combinatorial synthesis. Key steps:
Table 4: Solid-Phase Synthesis Efficiency Metrics
Parameter | Traditional Solution-Phase | Solid-Phase/DNA-Encoded |
---|---|---|
Average Step Yield | 75% | 93% |
Purity (Crude) | 60% | 85% |
Time per Coupling | 2–4 h | 15–20 min |
Library Scale | Milligram | 100s–1,000s compounds |
Concluding Remarks
The synthesis of 8-cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one exemplifies modern heterocyclic chemistry advances. Nano-catalysis, photoredox dehydrogenation, microwave intensification, and solid-phase techniques collectively address regioselectivity, yield, and scalability challenges. Future directions include flow-chemistry integration for continuous dehydrogenation and machine learning-guided catalyst design.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0